m-PEG7-Tos

Description

Defining m-PEG7-Tos: Structure, Nomenclature, and Research Context

This compound is a specific, well-defined chemical compound within the class of PEG derivatives. Its structure and nomenclature provide key information about its composition and properties.

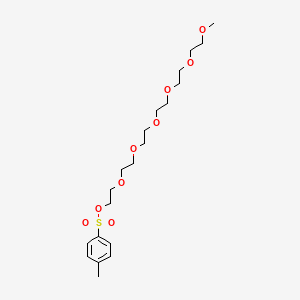

This compound is a linear, monodisperse polyethylene (B3416737) glycol derivative. The "m" indicates a terminal methoxy (B1213986) group (-OCH₃), meaning one end of the PEG chain is capped with a methyl ether. axispharm.com "PEG7" signifies that the polyethylene glycol chain consists of exactly seven ethylene glycol (-CH₂CH₂O-) repeating units. "Tos" denotes the presence of a tosylate group (-OSO₂C₆H₄CH₃) at the other terminus of the PEG chain. medkoo.com

The chemical structure of this compound can be represented as CH₃O-(CH₂CH₂O)₇-OSO₂C₆H₄CH₃. This structure shows the methyl ether cap at one end, followed by seven repeating ethylene glycol units, and terminated by the tosylate group. The molecular formula is C₂₀H₃₄O₉S, and its molecular weight is approximately 450.54 g/mol . medkoo.comcd-bioparticles.net

PEG-tosylate derivatives encompass a range of compounds with varying PEG chain lengths and different end-group functionalizations in addition to the tosylate. The PEG chain length can vary significantly, from short oligomers like this compound to much longer polymers. axispharm.comrsc.orgbroadpharm.com The other terminus of the PEG chain can also feature different functional groups, leading to homobifunctional PEG-tosylates (with tosylate groups at both ends, e.g., Tos-PEG-Tos) or heterobifunctional PEG-tosylates (with a tosylate group at one end and a different functional group, such as a hydroxyl, amine, or carboxylic acid, at the other). mdpi.combroadpharm.combioglyco.combroadpharm.combroadpharm.com

This compound is specifically a monofunctional PEG-tosylate, meaning it has only one reactive tosylate group and a stable methoxy cap at the other end. medkoo.comaxispharm.com The defined chain length of seven ethylene glycol units distinguishes it from polydisperse PEG-tosylates, which have a distribution of chain lengths, and from other monodisperse PEG-tosylates with different numbers of repeating units. rsc.org This precise chain length is important for applications where a specific size and spatial arrangement of the PEG moiety are required.

This compound is a valuable reagent in academic research, primarily as a building block for synthesizing more complex molecules and materials. Its well-defined structure and reactive tosylate group make it ideal for controlled conjugation reactions. Researchers utilize this compound to introduce a short, hydrophilic, and non-immunogenic PEG chain with a reactive handle onto various substrates, including small molecules, peptides, proteins, and nanoparticles. medkoo.comaxispharm.com

The significance of this compound in research stems from several factors:

Defined Structure: Unlike polydisperse PEG, the exact number of ethylene glycol units in this compound is known, allowing for precise control over the molecular weight and physical properties of the resulting conjugates. This is crucial for studies investigating the effect of PEGylation on the behavior of molecules, particularly in biological systems. google.comrsc.org

Reactive Leaving Group: The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with various functional groups commonly found in biomolecules and synthetic intermediates. mdpi.commedkoo.com This enables the facile synthesis of a wide range of PEGylated compounds.

Hydrophilicity: The PEG chain imparts water solubility to molecules that might otherwise be poorly soluble, which is essential for applications in aqueous biological environments. medkoo.comaxispharm.comprecisepeg.com

Reduced Immunogenicity: PEGylation with compounds like this compound can help to shield conjugated molecules from immune recognition, potentially reducing unwanted immune responses in biological applications. nih.govaxispharm.compreprints.org

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of M Peg7 Tos

Comprehensive Strategies for the Synthesis of m-PEG7-Tos

The synthesis of this compound primarily involves the functionalization of the hydroxyl terminus of monomethylated heptaethylene glycol (m-PEG7-OH) with a tosyl group. This process, known as tosylation, is a fundamental transformation in organic chemistry, converting a relatively poor hydroxyl leaving group into a good tosylate leaving group, thereby activating the terminal carbon for subsequent nucleophilic displacement reactions. nih.govnih.gov

One-Pot and Multi-Step Synthetic Routes for this compound

The direct tosylation of m-PEG7-OH represents a straightforward synthetic route, often achievable in a single step (one-pot synthesis) by reacting m-PEG7-OH with p-toluenesulfonyl chloride (TosCl) in the presence of a suitable base. nih.gov This method is efficient for directly obtaining this compound from its alcohol precursor. Multi-step routes could potentially involve the synthesis of the m-PEG7-OH starting material itself from smaller ethylene (B1197577) glycol units or further transformations of the tosylated product in a sequence of reactions. However, the core synthesis of this compound typically centers on the tosylation of the commercially available or readily synthesized m-PEG7-OH. A one-pot method for synthesizing similar PEG tosylates has been reported, highlighting the feasibility of streamlined processes for PEG functionalization.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions for the tosylation of m-PEG7-OH is crucial for achieving high yields and purity of the this compound product. Research has demonstrated that careful control over reagent ratios, choice of base, solvent system, and temperature can significantly impact the efficiency of the tosylation reaction.

An optimized procedure for the tosylation of MePEG7OH (m-PEG7-OH) was shown to increase the conversion rate by 36%. This optimization involved exploring different ratios of MePEG7OH, trimethylamine (B31210), and tosyl chloride.

The efficiency of the tosylation reaction is significantly influenced by the choice of base, which typically acts to deprotonate the hydroxyl group of m-PEG7-OH, making it more nucleophilic, and to neutralize the hydrochloric acid generated during the reaction. Common bases employed include tertiary amines such as trimethylamine and pyridine (B92270). The use of pyridine as an alternative to trimethylamine has been explored in optimization studies.

p-Toluenesulfonyl chloride (TosCl) serves as the primary tosylating reagent, providing the tosyl group that replaces the hydroxyl group. nih.gov Catalytic amounts of amines can also promote the tosylation of primary alcohols with sulfonyl chlorides, even in aqueous environments. nih.gov For instance, N,N-dimethylbenzylamine has been identified as an effective catalytic amine for tosylation reactions. nih.gov

The choice of solvent system plays a vital role in the solubility of reactants and the reaction kinetics. Solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and even water under specific conditions, have been reported for PEG tosylation reactions or related transformations. nih.gov The reaction temperature and duration also require optimization to ensure complete conversion of the starting material while minimizing side reactions. An optimized reaction in one study was conducted under continuous stirring for 12 hours. A water-solvent method for tosylation promoted by KOH and catalytic amines was developed, where the reaction was performed while maintaining the pH around 10. nih.gov

Influence of Catalysts and Reagents on Tosylation Efficiency

Development of Chromatography-Free Synthesis Methods for Scalable Production

For scalable production of this compound, the development of chromatography-free purification methods is highly desirable to reduce costs and simplify the process. Precipitation is a commonly employed technique for isolating PEG derivatives, including tosylates, from reaction mixtures. By carefully selecting an appropriate solvent or solvent mixture, the this compound product can be selectively precipitated while impurities remain in solution. Diethyl ether is frequently used as an anti-solvent to precipitate PEG products. Diafiltration is another chromatography-free separation technique that can be applied in the synthesis and purification of PEG derivatives, enabling the separation of the product from by-products and excess reagents based on size or other properties.

Functionalization Pathways and Derivatization of this compound

The primary utility of this compound lies in its facile derivatization through nucleophilic substitution reactions at the carbon bearing the tosylate group. The tosyl group's excellent leaving group ability makes the methylene (B1212753) carbon highly susceptible to attack by various nucleophiles. uni.lufishersci.canih.govnih.gov This allows for the introduction of a wide range of functional groups at the ω-terminus of the m-PEG7 chain.

Common functionalization pathways involve reacting this compound with nucleophiles such as:

Azide (B81097) (N₃⁻) to yield m-PEG7-azide, a key intermediate for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) with alkynes, BCN, or DBCO-containing molecules. fishersci.ca

Thiols (RS⁻) or thioacetate (B1230152) (AcSK) followed by deprotection, to introduce thiol groups (-SH) for conjugation via maleimide (B117702) chemistry or disulfide bond formation.

Amines (RNH₂) to form secondary or tertiary amines.

Carboxylic acids (RCOO⁻) or activated carboxylic acid derivatives to form esters.

Phthalimide (B116566), followed by hydrolysis, to yield m-PEG7-amine.

Nucleophilic Substitution Reactions with this compound for Diverse Functionalities

The tosylate group in m-PEG-Tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) where an incoming nucleophile displaces the tosylate. This reactivity is central to the functionalization of the PEG chain. Various nucleophiles can be employed to introduce different terminal functionalities onto the m-PEG chain.

Synthesis of Amine-Terminated PEG Derivatives from m-PEG-Tosylate

Amine-terminated PEG derivatives are valuable for conjugation with molecules containing carboxylic acids or other electrophilic groups. The synthesis of amine-terminated PEG from m-PEG-Tosylate can be achieved through several routes, often involving a two-step process. One common method involves the reaction of sulfonylated PEG (like m-PEG-Tosylate) with sodium azide to form a PEG azide intermediate, which is subsequently reduced to the amine. The Staudinger reaction is an example of a reduction method for converting the azide to an amine, often resulting in high purity and yield compared to direct amination with ammonia, which can lead to by-products like secondary and tertiary amines. Another approach involves the reaction of PEG-Tosylate with a protected amine salt, followed by deprotection to yield the terminal amine. The Gabriel synthesis, which utilizes potassium phthalimide followed by cleavage with hydrazine (B178648), is also a reported method for synthesizing amino-terminated PEG from tosylated PEG.

Research findings indicate that the method involving azide intermediate and subsequent reduction can yield high end-group conversion and isolated yields. For instance, a method involving conversion to azide via mesylate followed by reduction with zinc in the presence of ammonium (B1175870) chloride afforded amino-terminated polyglycols with isolated yields of 82–99% and end-group conversions exceeding 99% for various polyglycols.

Preparation of Thiol-Functionalized PEG from m-PEG-Tosylate

Thiol-functionalized PEG derivatives are useful for conjugation with maleimides, disulfides, and for creating self-assembling structures on metal surfaces like gold. A straightforward method for preparing thiol-functionalized PEG from m-PEG-Tosylate involves nucleophilic substitution with a thiol nucleophile, such as sodium hydrosulfide (B80085). Alternatively, the tosylate group can be displaced by reaction with a protected thiol, such as potassium thioacetate, followed by deprotection of the thioester to yield the free thiol.

Studies have demonstrated the conversion of tosylated PEG to thiol-functionalized PEG. For example, a mechanochemical approach using mPEG-OTs and NaHS·xH2O resulted in thiol formation, with reported conversions of 55% and 78% for different molecular weights of mPEG. Another multi-step method involving tosylation, introduction of a triphenylmethyl protected thiol, and acid deprotection achieved quantitative conversion of hydroxyl groups to thiol groups for certain copolymers.

Formation of Azide- and Alkyne-Functionalized PEG for Click Chemistry

Azide- and alkyne-functionalized PEG derivatives are particularly important for their use in click chemistry, a set of highly efficient, reliable, and selective reactions for joining molecular components. Azide-terminated PEG can be readily synthesized by the nucleophilic substitution of the tosylate group in m-PEG-Tosylate with sodium azide (NaN3). This reaction typically proceeds efficiently due to the good leaving group ability of the tosylate and the nucleophilicity of the azide ion.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, is highly chemoselective and can be performed under mild conditions in aqueous buffers, making azide- and alkyne-functionalized PEGs valuable for bioconjugation. While the synthesis of azide-PEG from m-PEG-Tosylate is well-documented, the direct synthesis of alkyne-functionalized PEG from m-PEG-Tosylate via a single nucleophilic substitution is less common. Alkyne functionalities are typically introduced through reactions with other activated PEG derivatives or via multi-step syntheses.

Orthogonal Functionalization Strategies Utilizing this compound

Orthogonal functionalization strategies involve the presence of multiple distinct reactive groups within a single molecule that can be addressed independently through selective reactions. m-PEG-Tosylate can be a key component in such strategies, particularly when starting with a PEG molecule that has another protected or inherently different functional group at the other terminus (in the case of a heterobifunctional PEG precursor). The tosylate group allows for selective modification at one end via nucleophilic substitution without affecting the other functional group, provided appropriate reaction conditions and reagents are chosen.

For instance, if a PEG chain has a protected group at one end and a hydroxyl at the other, the hydroxyl can be selectively tosylated. This tosylated intermediate can then undergo nucleophilic substitution to introduce a new functional group. Subsequently, the protected group at the other end can be deprotected and reacted independently, leading to a heterobifunctional PEG with orthogonally reactive ends. This is crucial for creating complex molecular architectures and for site-specific bioconjugation.

Advanced Derivatization for Specific Applications in Bioconjugation

The functionalized PEG derivatives obtained from m-PEG7-Tosylate are widely used in advanced derivatization for bioconjugation, the process of covalently attaching PEG to biomolecules such as proteins, peptides, and nucleic acids. The introduction of functional groups like amines, thiols, azides, and alkynes via reactions with m-PEG-Tosylate provides the necessary reactive handles for coupling with complementary functional groups present on biomolecules.

For example, amine-terminated PEG can react with activated carboxylic acids or aldehydes on biomolecules. Thiol-functionalized PEG can conjugate with maleimides or disulfides on proteins. Azide- and alkyne-functionalized PEGs are extensively used in highly specific click chemistry reactions to attach PEG to biomolecules that have been modified with complementary alkyne or azide groups, respectively. These conjugation strategies are employed to improve the pharmacokinetic properties, solubility, and stability of biomolecules, as well as to create PEGylated materials for drug delivery, diagnostics, and tissue engineering.

The ability to introduce a variety of functional groups through the reactive tosylate on this compound allows for tailored bioconjugation strategies depending on the specific biomolecule and desired application.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Methoxy-PEG-Tosylate (general) | 86977 |

| This compound | 155887-96-0 |

| Sodium Azide | 280 [search needed] |

| Potassium Phthalimide | 10980 [search needed] |

| Hydrazine Hydrate | 75198 [search needed] |

| Sodium Hydrosulfide | 61672 [search needed] |

| Potassium Thioacetate | 62394 [search needed] |

| Thioacetic Acid | 164 [search needed] |

| Tosyl Chloride | 7061 [search needed] |

| Triethylamine | 7961 [search needed] |

| Sodium Cyanoborohydride | 24947 [search needed] |

| Dichloromethane (DCM) | 6344 [search needed] |

| Dimethylformamide (DMF) | 8057 [search needed] |

| Diethyl Ether | 3083 [search needed] |

| Methanol | 885 [search needed] |

| Ethanol | 702 [search needed] |

| Tetrahydrofuran (THF) | 8070 [search needed] |

| Ethyl Acetate | 8857 [search needed] |

| Sodium Chloride (Brine) | 5234 [search needed] |

| Zinc | 23994 [search needed] |

| Ammonium Chloride | 25517 [search needed] |

| Sodium Hydroxide | 14798 [search needed] |

| Trifluoroacetic Acid (TFA) | 6422 [search needed] |

| Triethylsilane (Et3SiH) | 11193 [search needed] |

| Potassium Carbonate | 10508 [search needed] |

| 2,2'-Dipyridyl Disulfide | 69865 [search needed] |

| Sodium Borohydride (NaBH4) | 22943 [search needed] |

| Ethylenediamine (for Gabriel reaction) | 330 [search needed] |

The chemical compound this compound is a monomethyl ether polyethylene (B3416737) glycol derivative with a tosylate functional group at one end and a methoxy (B1213986) group at the other. The "7" in this compound indicates that the PEG chain contains seven ethylene glycol repeating units. This structure provides the compound with hydrophilicity due to the PEG chain and reactivity at the tosylate-terminated end. The tosylate group is a good leaving group, making m-PEG-Tosylate derivatives, including this compound, suitable for a variety of nucleophilic substitution reactions. The hydrophilic nature of the PEG spacer enhances solubility in aqueous media.

The primary utility of this compound lies in its application as a versatile intermediate for the introduction of various functional groups onto the PEG chain through chemical derivatization. These modifications are predominantly achieved via nucleophilic substitution reactions at the tosylate-activated terminus.

Nucleophilic Substitution Reactions with this compound for Diverse Functionalities

The tosylate group (p-toluenesulfonate) is a highly effective leaving group, which facilitates nucleophilic substitution reactions (typically SN2) at the carbon atom to which it is attached. This reactivity allows for the displacement of the tosylate by various nucleophiles, thereby introducing new functional groups at the terminus of the m-PEG chain.

Synthesis of Amine-Terminated PEG Derivatives from m-PEG-Tosylate

Amine-terminated PEG derivatives are crucial for numerous bioconjugation applications due to the reactivity of the amine group with various electrophiles. The synthesis of amine-terminated PEG from m-PEG-Tosylate can be accomplished through several synthetic strategies. A common approach involves the reaction of the m-PEG-Tosylate with sodium azide (NaN3) to form an azide-terminated PEG intermediate. This azide can then be reduced to the primary amine. The Staudinger reaction is one method used for this reduction, often favored for its high purity and yield compared to direct amination with aqueous ammonia, which can lead to undesirable secondary and tertiary amine by-products. Another method involves reacting the tosylated PEG with a protected amine salt followed by deprotection. The Gabriel synthesis, utilizing potassium phthalimide followed by cleavage with hydrazine hydrate, is also a reported route for synthesizing amino-terminated PEG from tosylated PEG.

Research has shown high efficiency in the conversion of activated PEG to amine-terminated derivatives. For instance, a method involving conversion to an azide intermediate followed by reduction with zinc and ammonium chloride achieved over 99% end-group conversion and high isolated yields (82–99%) for various polyglycols.

Preparation of Thiol-Functionalized PEG from m-PEG-Tosylate

Thiol-functionalized PEG derivatives are valuable for their ability to react with maleimides, disulfides, and to form stable conjugates with metal surfaces, particularly gold, through Au-S bonds. A straightforward method for synthesizing thiol-functionalized PEG from m-PEG-Tosylate involves the nucleophilic substitution reaction with a thiol nucleophile, such as sodium hydrosulfide (NaHS). Alternatively, the tosylate can be displaced by a protected thiol, such as potassium thioacetate (CH3COSK), yielding a thioacetate-terminated PEG, which is subsequently hydrolyzed to reveal the free thiol group.

Studies have demonstrated the effectiveness of these methods. Mechanochemical milling of mPEG-OTs with NaHS·xH2O has been reported to yield thiol-functionalized PEG. A multi-step solution-based synthesis involving tosylation, reaction with a protected thiol, and deprotection has also been shown to achieve quantitative conversion to thiol groups in certain cases.

Formation of Azide- and Alkyne-Functionalized PEG for Click Chemistry

Azide- and alkyne-functionalized PEG derivatives are key reagents for click chemistry, a powerful and selective ligation strategy widely used in bioconjugation and materials science. Azide-terminated PEG is readily synthesized by the nucleophilic substitution of the tosylate group in m-PEG-Tosylate with sodium azide (NaN3). This reaction benefits from the excellent leaving group ability of the tosylate and the good nucleophilicity of the azide ion, typically resulting in high conversion.

Azide-terminated PEGs are particularly useful for the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition ("click" reaction), which allows for efficient and specific conjugation under mild conditions compatible with biological molecules. While azide-PEG is commonly prepared from m-PEG-Tosylate, alkyne-functionalized PEGs are generally synthesized through alternative routes or subsequent modifications of other functionalized PEG derivatives.

Orthogonal Functionalization Strategies Utilizing this compound

m-PEG-Tosylate plays a significant role in the synthesis of heterobifunctional PEG derivatives through orthogonal functionalization strategies. Heterobifunctional PEGs possess two different reactive groups, one at each terminus, allowing for selective, sequential conjugation reactions. When a PEG precursor has a protected or distinct functional group at one end and a hydroxyl group at the other, the hydroxyl can be selectively converted to a tosylate. This tosylated intermediate can then undergo nucleophilic substitution with a chosen nucleophile to introduce a new functional group at that terminus without affecting the protected group at the other end. After the reaction at the tosylate end, the protected group at the other terminus can be deprotected and reacted with a different molecule, enabling the creation of PEG conjugates with precise architectural control. This orthogonal reactivity is highly valuable for creating complex biomolecular constructs and advanced materials.

Advanced Derivatization for Specific Applications in Bioconjugation

The functionalized PEG derivatives obtained from the derivatization of m-PEG7-Tosylate are extensively utilized in advanced bioconjugation applications. The introduction of specific functional groups such as amines, thiols, azides, and alkynes provides reactive handles for forming stable covalent linkages with various biomolecules, including proteins, peptides, and oligonucleotides.

Amine-terminated PEG, for instance, can be conjugated to carboxylic acids on proteins using carbodiimide (B86325) chemistry. Thiol-functionalized PEG can react with maleimide-activated proteins or form disulfide bonds. Azide- and alkyne-functionalized PEGs are widely employed in highly specific click chemistry reactions for conjugating PEG to biomolecules that have been appropriately modified with complementary functional groups. These PEGylation strategies are applied to improve the pharmacokinetic profile, solubility, stability, and reduced immunogenicity of therapeutic proteins and peptides, as well as for the development of targeted drug delivery systems and biomaterials. The versatility offered by the tosylate leaving group in this compound allows for the synthesis of a range of PEG derivatives tailored for specific bioconjugation chemistries and applications.

Analytical Techniques for Characterization of M Peg7 Tos and Its Derivatives

Spectroscopic Methods in Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful tool for the detailed structural analysis of m-PEG7-Tos and its conjugates, providing information about the different types of atoms and their connectivity within the molecule . Both ¹H NMR and ¹³C NMR are commonly used.

For this compound, ¹H NMR can confirm the presence of characteristic proton signals corresponding to the methyl group and aromatic protons of the tosyl group, as well as the ethylene (B1197577) glycol repeating units of the PEG chain and the terminal methyl group of the methoxy (B1213986) end. Analysis of the chemical shifts, multiplicities, and integration of these signals allows for confirmation of the proposed structure and assessment of purity. For instance, changes in the ¹H NMR spectrum are observed when the tosylate group is displaced or when new functional groups are introduced through conjugation researchgate.net.

In the characterization of PEGylated conjugates, such as mPEG7-O-naloxol salts, ¹H NMR spectra have been shown to exhibit chemical shifts consistent with the formation of the salt google.com. Proton NMR, often with the use of internal standards, can also be employed to determine the stoichiometry of conjugates google.com.

While specific ¹H NMR data for this compound were not available in the search results, data for related PEG derivatives illustrate the typical signals observed. For example, characteristic signals for -(CH₂)₂- groups of the PEG chain are typically found around 3.65 ppm apm.ac.cn. Signals corresponding to methyl end groups and protons on carbons adjacent to the tosyl group are also expected and their positions can vary depending on the solvent and the specific PEG derivative rsc.orgmdpi.com.

IR spectroscopy is primarily used to identify the presence or absence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies vscht.cz. This technique is valuable for confirming the successful incorporation of the tosyl group and the presence of the ether linkages within the PEG chain of this compound.

Different functional groups exhibit unique vibrational modes (stretching and bending), which absorb IR radiation at specific wavenumbers vscht.cz. The resulting IR spectrum, typically presented as a plot of transmittance or absorbance versus wavenumber, serves as a molecular fingerprint .

For this compound, characteristic absorption bands are expected for the sulfonate group of the tosylate, the aromatic ring, and the C-O-C stretches of the ether linkages in the PEG chain. While specific IR data for this compound were not found, the general principles of IR apply. The technique is useful for assessing the purity of the compound by identifying unexpected functional groups that would indicate impurities vscht.cz. Attenuated Total Reflectance (ATR) IR is a common technique used for obtaining IR spectra of various samples vscht.cz.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments . This is particularly useful for confirming the molecular weight of this compound and for analyzing the oligomer distribution in PEG samples, although this compound is a defined oligomer (heptamer).

For this compound, mass spectrometry can confirm the theoretical molecular weight of 450.54 g/mol medkoo.com. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are often employed for the analysis of PEG derivatives and conjugates researchgate.netnih.gov.

MS is crucial for verifying the intact mass of the compound and for detecting potential impurities or byproducts with different molecular weights. In the context of PEGylation, MS can be used to identify and characterize PEGylated species and determine the sites of PEGylation on a molecule nih.gov. While disperse PEGs show a distribution of molecular weights differing by approximately 44 Da (the mass of a repeating ethylene glycol unit), defined PEGs like this compound should ideally show a single dominant peak corresponding to its specific molecular weight nih.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the quantification of the target compound . These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase.

HPLC is a widely used chromatographic technique for the separation, purification, and quantification of PEG and PEGylated conjugates fu-berlin.de. It is particularly valuable for assessing the purity of this compound and for analyzing the dispersity of PEG chains in related polymers.

HPLC can separate molecules based on various properties, depending on the stationary phase and mobile phase used. For PEG analysis, techniques like reversed-phase HPLC are common. HPLC provides information on the number of components in a sample and their relative amounts, allowing for the determination of purity myskinrecipes.com.

HPLC is known for its high sensitivity, selectivity, speed, accuracy, and reproducibility in PEG analysis . It can separate PEGs of different molecular weights, although for defined PEGs like this compound, the primary use is purity assessment rather than analyzing a molecular weight distribution ladder nih.gov. HPLC is also used in the analysis of complex mixtures resulting from PEGylation reactions, such as the digestion products of PEGylated proteins nih.gov.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based primarily on their hydrodynamic volume (size in solution) nih.gov. This technique is particularly useful for characterizing polymers, including PEGs, by determining their molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Ð = Mw/Mn) mdpi.com.

While this compound is a relatively small, defined oligomer with a specific molecular weight rather than a polymer with a broad distribution, GPC can still be useful in its characterization, particularly for detecting higher molecular weight impurities such as dimers or aggregates that might form during synthesis or storage researchgate.netmdpi.com.

GPC systems typically employ detectors such as differential refractometers, multi-angle light scattering (MALLS) detectors, and viscometers to obtain comprehensive information about the polymer in solution mdpi.com. Calibration with known molecular weight standards is essential for accurate molecular weight determination by GPC mdpi.com. GPC has been used to confirm the absence of dimer byproducts in PEG synthesis and to analyze the molecular weight characteristics of PEG derivatives researchgate.netmdpi.com.

Compound Names and PubChem CIDs

High-Performance Liquid Chromatography (HPLC) for Purity and Dispersity Analysis

Advanced Analytical Techniques for Surface and Material Characterization

Advanced analytical techniques provide detailed insights into the properties of materials at the nanoscale. For compounds like this compound, which can be involved in surface modifications or exist in solution, techniques such as Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Dynamic Light Scattering (DLS) offer valuable information about their behavior and characteristics. These methods allow for the investigation of surface structure, chemical composition, and the size and distribution of molecules or particles in liquid environments.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography of materials down to the nanoscale. It operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to tip-surface interactions. AFM can provide three-dimensional topographical images and information about surface roughness. For PEGylated surfaces, AFM is a valuable tool for visualizing the morphology of the grafted polymer layer. It can reveal the coverage density and conformation of PEG chains on a substrate, which are critical factors influencing the surface properties, such as protein resistance. Studies on PEGylated dendrimers, for instance, have utilized AFM to visualize individual dendrimers and differentiate between the dendrimer core and the PEG shell, providing insights into their structure. AFM imaging can also show how the conformation of grafted PEG layers changes in different solvent conditions. While specific AFM images of this compound modified surfaces were not found, AFM could be applied to study the surface morphology of substrates modified with this compound, assessing the uniformity and structure of the resulting PEG layer. This is particularly relevant if this compound is used to create anti-fouling surfaces or as a linker in surface immobilization strategies.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the atoms within a material. XPS works by irradiating a sample with X-rays and analyzing the kinetic energy of emitted photoelectrons. The binding energies of these photoelectrons are characteristic of each element and its chemical environment. For PEGylated materials, XPS is commonly used to confirm the successful grafting of PEG to a surface by detecting the characteristic carbon and oxygen signals from the ethylene glycol repeating units. ambeed.com The presence and relative abundance of oxygen and carbon atoms indicate the presence of PEG molecules on the surface. ambeed.com High-resolution C1s spectra can reveal the presence of the C-O bond characteristic of the PEG chain, typically appearing at a specific binding energy (~286.7 eV). XPS can also provide information about the coverage density of PEG chains on a surface by analyzing the attenuation of signals from the underlying substrate or by quantifying the elemental ratios. For this compound, XPS analysis of a modified surface would be essential to confirm the presence of the PEG chain (C-O bonds) and the tosylate group, which contains sulfur. The characteristic peaks for carbon, oxygen, and sulfur would be expected, and their relative intensities could provide information about the surface concentration of the immobilized this compound.

Dynamic Light Scattering (DLS) for Size and Conformation in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or molecules in solution or suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate at which these fluctuations occur is related to the size of the particles; smaller particles move faster, leading to more rapid fluctuations. DLS provides the hydrodynamic radius of the particles or molecules, which is the radius of a hypothetical hard sphere that diffuses at the same speed as the particle. DLS is widely used for characterizing the size and aggregation state of polymers, proteins, and nanoparticles in solution. For PEGylated compounds, including PEGylated proteins and nanoparticles, DLS is a standard technique to assess changes in size upon PEGylation and to monitor the stability of the conjugate in solution. PEGylation typically increases the hydrodynamic radius due to the hydration and extended conformation of the hydrophilic PEG chain. DLS can also provide a measure of the polydispersity index (PDI), which indicates the width of the size distribution. For this compound in solution, DLS could be used to determine its hydrodynamic size and assess its tendency to form aggregates. While this compound itself is a relatively small molecule compared to PEGylated proteins or nanoparticles commonly studied by DLS, the technique can still be applied to characterize its behavior in different solvents or at varying concentrations, providing information about its solution properties and potential for self-assembly or aggregation.

Applications of M Peg7 Tos in Bioconjugation and Biomedical Engineering Research

Applications in Protein and Peptide Conjugation (PEGylation)

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely adopted strategy to improve their therapeutic properties. This modification can lead to increased solubility, enhanced stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance and avoidance of reticuloendothelial system uptake, and reduced immunogenicity. epa.govmims.comwikipedia.orgmassbank.euwikipedia.orgbroadpharm.com m-PEG7-Tos, as a PEGylating agent, contributes to these benefits by enabling the formation of stable conjugates. epa.gov

Strategies for Site-Specific and Non-Site-Specific PEGylation using this compound

PEGylation can be achieved through both site-specific and non-site-specific strategies. Non-site-specific PEGylation, often targeting readily available amino groups on lysine (B10760008) residues and the protein's N-terminus, can result in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. researchgate.net This heterogeneity can sometimes impact the biological activity and purification of the modified protein.

This compound, with its tosylate group being a good leaving group for nucleophilic substitution, is reactive towards nucleophilic centers present in proteins and peptides. This reactivity allows for covalent attachment to residues such as the epsilon-amino groups of lysine residues or the thiol groups of cysteine residues, particularly at slightly alkaline pH. thegoodscentscompany.comwikidata.org While non-site-specific modification can occur when multiple reactive sites are available, strategies exist within PEGylation chemistry to favor site-specific conjugation. These include controlling reaction conditions, utilizing proteins engineered to have specific reactive residues (like introduced cysteine residues), or employing enzymatic methods, although the direct application of this compound in these specific site-specific enzymatic methods is not explicitly detailed in the provided sources. mims.com The choice of strategy depends on the desired properties of the final conjugate and the nature of the protein or peptide being modified.

Impact of m-PEG7-Tosylation on Enzyme Activity and Stability

PEGylation, including modification with PEG reagents like this compound, can significantly influence the activity and stability of enzymes. The attachment of PEG chains can enhance enzyme stability against thermal denaturation, changes in pH, and proteolytic degradation. mims.comnih.govadvancedchemtech.com This increased stability is often attributed to the steric hindrance provided by the PEG chains, which can shield the enzyme from denaturing agents and proteases. mims.comadvancedchemtech.com

However, PEGylation can also impact enzyme activity. Studies have shown that PEG conjugation can lead to a decrease in catalytic turnover (kcat) and an increase in the Michaelis-Menten constant (KM), indicating reduced substrate affinity. This effect is likely due to steric crowding by the PEG molecules near the enzyme's active site, hindering substrate access. The extent of the impact on activity and stability can depend on factors such as the degree of PEGylation (number of PEG chains attached) and the molecular weight (or length) of the PEG chains. For instance, higher degrees of PEGylation or larger PEG molecules may lead to more pronounced effects on both activity and stability.

Investigating Immunogenicity and Accelerated Blood Clearance (ABC) Phenomena in PEGylated Systems

While polyethylene (B3416737) glycol is generally considered to have low immunogenicity, there is growing evidence that PEGylation can initiate immune responses, particularly when conjugated to proteins and nanocarriers. mims.commassbank.eu Pre-existing anti-PEG antibodies can be present in the general population, and additional antibodies against PEG can be induced upon administration of PEGylated compounds. These anti-PEG antibodies can adversely impact the efficacy and safety of PEGylated therapeutics.

A significant immunogenic response observed with repeated administration of PEGylated substances and nanocarriers is the Accelerated Blood Clearance (ABC) phenomenon. The ABC phenomenon is characterized by the rapid clearance of the PEGylated entity from the bloodstream upon subsequent doses, leading to diminished therapeutic efficacy. This phenomenon is thought to be mediated by the production of anti-PEG IgM antibodies, often in the spleen, in response to the initial dose of the PEGylated substance. Factors such as PEG length and density can influence the magnitude of the ABC phenomenon. Research in this area aims to understand the mechanisms underlying anti-PEG immune responses and develop strategies to mitigate the ABC phenomenon to ensure the long-term efficacy of PEGylated therapeutics.

Applications in Nanomaterial Surface Modification and Functionalization

Surface modification and functionalization of nanomaterials are critical for tailoring their properties for various biomedical applications, including improving solubility, enhancing biocompatibility, and enabling targeted delivery. PEGylation is a widely used technique for the surface modification of diverse nanomaterials, such as liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles. researchgate.net this compound can play a role in this area by providing a reactive handle for attaching PEG chains to the surface of these materials.

Covalent Grafting of this compound Derivatives onto Diverse Substrates

The tosylate group of this compound is highly reactive with nucleophiles, making it suitable for the covalent grafting of the m-PEG7 chain onto surfaces containing complementary functional groups like amines, hydroxyls, or thiols. thegoodscentscompany.comwikidata.org This covalent attachment creates a stable PEG layer on the substrate surface. This approach can be applied to various materials, including the surfaces of nanoparticles, implantable devices, and biosensors.

The grafting process typically involves reacting the tosylate-activated PEG with the surface-bound nucleophilic groups under appropriate reaction conditions. The resulting PEG-modified surface can exhibit altered properties compared to the unmodified substrate, such as increased hydrophilicity and reduced non-specific interactions. thegoodscentscompany.com

Engineering Anti-Fouling and Biorecognition Surfaces using this compound

One of the primary applications of PEGylation in surface modification is the creation of anti-fouling surfaces. PEG chains are highly effective at preventing the non-specific adsorption of proteins and other biomolecules, which is crucial for applications in biological environments to reduce issues like biofouling, immune responses, and non-specific cellular uptake. The anti-fouling property of PEG arises from its ability to form a hydration layer through hydrogen bonding with water molecules and the steric repulsion provided by the flexible PEG chains. Covalent grafting of this compound onto a surface can thus render it resistant to fouling.

Furthermore, PEGylated surfaces can be engineered to achieve biorecognition. While this compound itself provides an inert, anti-fouling layer, the terminal methoxy (B1213986) group can potentially be further functionalized or, more commonly, other functionalized PEG derivatives are used in conjunction with or instead of methoxy-terminated PEG to attach specific biomolecules (ligands) such as antibodies, peptides, or aptamers. These ligands can then specifically bind to target molecules or cells, enabling targeted delivery, sensing, or diagnostic applications. Although this compound provides the anti-fouling base, the concept of creating biorecognition surfaces often involves additional steps or different PEG linkers with reactive ends suitable for ligand conjugation.

Applications in Advanced Polymer Synthesis and Material Science

This compound is a valuable reagent in the synthesis of advanced polymeric materials with tailored properties for diverse applications. cenmed.comCurrent time information in Hart County, US.fishersci.ca Its structure, combining a PEG segment with a reactive tosyl end group, allows for its incorporation into various polymerization strategies and chemical modifications. The development of new functional polymers and precise control over molecular architecture are key aspects in the field of advanced polymer materials. fishersci.ca

Synthesis of Copolymers and Block Copolymers Incorporating this compound

Copolymers and block copolymers, composed of at least two chemically distinct polymer chains linked covalently, offer a wide range of tunable properties. ereztech.comdntb.gov.ua The incorporation of PEG blocks into copolymers can impart hydrophilicity, improve solubility, and influence self-assembly behavior. ereztech.combiochempeg.com this compound can be utilized in the synthesis of PEG-containing copolymers and block copolymers through various polymerization techniques or post-polymerization functionalization.

The reactive tosyl group on this compound can serve as an initiator or chain transfer agent in controlled polymerization methods, allowing for the growth of a second polymer block from the PEG segment. Alternatively, polymers with nucleophilic groups can react with the tosyl end of this compound, resulting in a PEGylated copolymer. cenmed.com The synthesis of such block copolymers, particularly amphiphilic ones containing both hydrophilic PEG and hydrophobic blocks, is relevant for applications in drug delivery and the creation of novel materials. ereztech.comdntb.gov.uanih.gov While specific examples of copolymers synthesized directly using this compound were not extensively detailed in the provided results, its structure suggests its utility in creating graft polymer compounds and new materials as mentioned in one source. Current time information in Hart County, US.

Development of Hydrogels and Polymeric Networks from this compound Precursors

Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water, making them attractive for biomedical applications such as tissue engineering and drug delivery. amerigoscientific.comfishersci.co.uk PEG-based hydrogels are particularly favored due to the biocompatibility and tunable properties of PEG. amerigoscientific.comfishersci.co.uk

The formation of covalently crosslinked PEG hydrogels typically involves the reaction of multi-functional PEG precursors. amerigoscientific.comfishersci.co.uk While PEG-di(meth)acrylate is a common precursor for chain-growth polymerization of hydrogels, this compound could potentially be used to introduce reactive sites for crosslinking or to functionalize other polymers that can then be crosslinked to form a network. amerigoscientific.com For instance, this compound could react with a polymer containing nucleophilic groups, and the resulting functionalized polymer could then be crosslinked through other mechanisms to form a hydrogel. Another approach could involve using this compound to initiate the polymerization of monomers that can form a crosslinked network. Although the search results did not provide explicit examples of hydrogels synthesized directly from this compound, the mention of mPEG7-OH being used in PEG hydrogels and crosslinking suggests a similar potential for this compound, given its reactive end group. wikipedia.org Further research is needed to explore the specific methods and properties of hydrogels derived from this compound precursors.

Exploration of this compound in Self-Assembling Systems and Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered supramolecular structures driven by non-covalent interactions. harvard.edunih.gov This approach is increasingly used in material science to create complex architectures with defined functionalities, including in the development of biomaterials and nanomaterials. harvard.edunih.govdelta-f.com

The ability of block copolymers, particularly amphiphilic ones, to self-assemble in selective solvents is a well-established phenomenon, leading to the formation of micelles, vesicles, and other nanostructures. dntb.gov.uanih.gov As discussed earlier, this compound can be used in the synthesis of PEG-containing block copolymers. cenmed.comCurrent time information in Hart County, US. These resulting copolymers, depending on the nature of the co-block, can be amphiphilic and thus capable of self-assembly in aqueous environments. The self-assembly behavior and the resulting supramolecular architectures are influenced by the relative lengths and chemical nature of the blocks. ereztech.com The inclusion of this compound in the synthesis of such copolymers could therefore indirectly contribute to the creation of self-assembling systems. Furthermore, this compound is listed as a material for contact printing and self-assembly materials, indicating its potential direct or indirect role in organizing molecules into ordered structures. Research into the specific self-assembly properties of materials incorporating this compound and the resulting supramolecular architectures would be valuable for applications in nanotechnology and advanced materials. cenmed.com

Mechanistic and Kinetic Investigations of M Peg7 Tos Reactions

Detailed Mechanistic Studies of Tosyl Group Reactivity in m-PEG7-Tos

The reactivity of this compound is primarily dictated by the electrophilic carbon atom bonded to the tosyl group. The tosyl group's strong electron-withdrawing nature and its stability as a leaving group facilitate nucleophilic attack at this carbon center.

Elucidation of Reaction Pathways and Intermediate Species

Based on the known chemistry of tosylates, reactions involving the displacement of the tosyl group from this compound are expected to proceed primarily through nucleophilic substitution mechanisms, such as SN2 or, less commonly depending on conditions and substrate structure, SN1 pathways. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the tosyl group from the backside, leading to inversion of stereochemistry at that carbon and direct displacement of the tosylate anion. The transition state involves a pentacoordinate carbon center with partial bonds to both the incoming nucleophile and the leaving tosylate group youtube.comwikipedia.org.

Specific detailed mechanistic studies, including the identification of transient intermediate species or the precise elucidation of reaction pathways specifically for this compound under various conditions, were not found in the consulted literature. However, the general principles of tosylate reactivity in nucleophilic substitutions provide a strong framework for understanding the likely reaction mechanisms.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the tosyl group in this compound in nucleophilic substitution reactions is influenced by both steric and electronic factors. Steric hindrance around the carbon atom bonded to the tosyl group can impede nucleophilic attack, particularly in SN2 reactions. In the case of this compound, the carbon is primary, suggesting that steric hindrance from the PEG chain itself or the attacking nucleophile would be the primary considerations.

Electronically, the tosyl group acts as a good leaving group due to the resonance stabilization of the resulting tosylate anion. The electron-withdrawing nature of the sulfonyl group also makes the carbon atom more electrophilic, favoring nucleophilic attack. The electronic environment of the reaction center can be further influenced by the solvent polarity, which can affect the stability of the transition state and any potential ionic intermediates.

Specific research detailing the quantitative influence of these factors on the reactivity of the tosyl group within the this compound structure was not available in the search results.

Kinetic Analysis of Reactions Involving this compound

Kinetic analysis provides crucial insights into the rates and mechanisms of chemical reactions. For reactions involving this compound, kinetic studies would typically involve monitoring the disappearance of this compound or the appearance of reaction products over time under varying conditions.

Determination of Reaction Rates and Rate Constants

The rate of a chemical reaction is a measure of how quickly reactants are consumed or products are formed libretexts.org. For a reaction involving this compound and a nucleophile, the rate law would generally depend on the concentrations of both reactants, with the order of the reaction with respect to each reactant determined experimentally. The rate constant (k) is a proportionality constant in the rate law that is specific to a given reaction at a particular temperature libretexts.org.

Specific experimental data on the determination of reaction rates and rate constants for reactions involving this compound were not found in the search results. Studies on related PEG derivatives or general tosylate chemistry might offer analogous information, but direct kinetic parameters for this compound were not identified.

Investigation of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur libretexts.orgyoutube.comfs.blogwikipedia.org. It represents the energy barrier that must be overcome for reactants to be converted into products via a transition state libretexts.orgyoutube.comfs.blogwikipedia.org. The relationship between the rate constant and activation energy is described by the Arrhenius equation, k = A * exp(-Ea/RT), where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature libretexts.orgfs.blogwikipedia.org. By studying the reaction rate at different temperatures, the activation energy can be determined libretexts.org.

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further understanding of the energy landscape and molecular transformations during a reaction. These parameters are related to the rate constant through transition state theory wikipedia.org.

Specific experimental data on the activation energies or thermodynamic parameters for reactions involving this compound were not available in the consulted literature.

Modeling and Simulation of Reaction Progress

Modeling and simulation can be powerful tools for predicting reaction outcomes, optimizing reaction conditions, and gaining deeper insights into reaction mechanisms. Kinetic models are developed based on proposed reaction pathways and rate constants, and simulations can predict the concentration profiles of reactants, intermediates, and products over time.

Impact of Polymer Architecture on Reaction Outcomes

Influence of PEG Chain Length and Polydispersity on Reactivity

The length of the PEG chain in this compound can impact its reactivity. While the core reaction mechanism, typically nucleophilic substitution (SN2) where a nucleophile displaces the tosylate leaving group wikipedia.orgntu.ac.uk, remains consistent, the polymer chain's physical presence can influence the reaction rate. Longer PEG chains can increase the hydrodynamic volume of the molecule, potentially affecting diffusion rates and the effective concentration of reactive species in solution lu.se. Studies on PEGylation have shown that increasing PEG length can influence the biological properties of conjugates, such as circulation time and interaction with biological systems biocompare.comnih.govpreprints.org. While direct kinetic data for this compound with varying PEG lengths were not specifically found, general principles from PEGylation studies suggest that steric hindrance from longer chains could, in some cases, slightly impede the approach of larger nucleophiles, although the flexible nature of PEG often minimizes this effect creativepegworks.com.

Polydispersity refers to the distribution of molecular weights within a polymer sample. Conventional PEG synthesis typically yields polydisperse products, meaning a mixture of chains with varying lengths acs.orgbiochempeg.com. This polydispersity can lead to heterogeneity in reaction products when using activated PEGs for conjugation acs.orgbiochempeg.comscielo.br. A polydisperse m-PEG-Tos sample would contain m-PEG chains of different lengths, each potentially reacting at a slightly different rate or yielding conjugates with varying properties. This heterogeneity can complicate purification and characterization of the final conjugated product acs.org. For instance, studies on PEGylated nanoparticles have shown that polydisperse PEG favors the grafting of lower molecular weight fractions due to steric hindrance, leading to increased protein adsorption compared to monodisperse PEG nih.govrsc.org.

Effects of Monodispersity and Heterobifunctionality on Conjugation Efficiency

Monodisperse PEGs, also known as discrete PEGs, have a precise, uniform chain length and molecular weight biochempeg.comnih.govbroadpharm.com. Using monodisperse this compound ensures that all PEG molecules in the reaction have the exact same number of ethylene (B1197577) glycol units (seven in this case) and the same molecular weight. This uniformity simplifies reaction kinetics analysis and leads to more homogeneous conjugated products, facilitating characterization and quality control acs.orgbiochempeg.com. The precise structure of monodisperse PEGs allows for a better understanding of the relationship between PEG architecture and conjugate properties nih.govacs.org.

Heterobifunctionality in a PEG molecule means it possesses two different reactive functional groups, one at each terminus mdpi.comacs.orgthermofisher.commdpi.comnih.gov. This compound is a type of heterobifunctional PEG, with a methoxy (B1213986) group at one end (which is generally unreactive under typical conjugation conditions) and a tosylate group at the other medkoo.combroadpharm.com. This heterobifunctionality is key to its application as a building block for creating conjugates with a single PEG chain attached, preventing the formation of cross-linked products that can occur with homobifunctional PEGs (PEGs with identical reactive groups at both ends) mdpi.comthermofisher.com. The presence of the stable methoxy "cap" ensures that reactions occur specifically at the tosylate-activated end. This directed reactivity is crucial for controlled conjugation and the synthesis of well-defined structures mdpi.comrsc.org.

The efficiency of conjugation using this compound is influenced by the inherent reactivity of the tosylate group towards the chosen nucleophile, as well as reaction conditions such as pH, temperature, and concentration creativepegworks.comnih.govnih.gov. The tosylate group is an excellent leaving group, making it reactive towards a variety of nucleophiles, including amines, thiols, and alkoxides, typically via SN2 mechanisms wikipedia.orgntu.ac.uk.

While specific kinetic data for the reaction rate constants of this compound with various nucleophiles under different conditions were not extensively detailed in the provided search results, the general principles of nucleophilic substitution reactions apply wikipedia.orgntu.ac.ukorganic-chemistry.org. The reaction rate will depend on the strength and concentration of the nucleophile, the solvent, and the temperature.

The use of monodisperse, heterobifunctional PEGs like this compound offers advantages in terms of reaction control and product homogeneity compared to polydisperse or homobifunctional counterparts biochempeg.comnih.govbroadpharm.com. This precision is particularly valuable in applications requiring well-defined conjugates, such as in the development of antibody-drug conjugates or other targeted therapeutics broadpharm.com.

Here is an example of how data on the impact of PEG size on a related conjugation might be presented in a table, based on the principles discussed (note: this is illustrative as specific this compound kinetic data across different lengths was not found):

Illustrative Data: Impact of PEG Length on Conjugation Efficiency (Hypothetical)

| PEG Derivative (Monodisperse) | Nucleophile | Reaction Conditions | Observed Conjugation Efficiency (%) | Notes |

| m-PEG4-Tos | Amine X | Buffer, pH 8.0, 25°C | 95 | |

| This compound | Amine X | Buffer, pH 8.0, 25°C | 92 | |

| m-PEG12-Tos | Amine X | Buffer, pH 8.0, 25°C | 88 |

Note: This table presents hypothetical data to illustrate the concept of PEG chain length influencing conjugation efficiency. Actual values would depend on specific experimental conditions and the nature of the nucleophile and target molecule.

The impact of monodispersity is primarily seen in the consistency and purity of the product rather than a direct change in the reaction rate constant for a single, defined reaction. A reaction using polydisperse m-PEG-Tos would yield a mixture of products with varying PEG lengths, each potentially formed at slightly different rates, leading to a broader distribution of conjugated species acs.orgbiochempeg.comscielo.brnih.gov.

Illustrative Data: Impact of PEG Polydispersity on Conjugate Purity (Hypothetical)

| PEG Derivative | Polydispersity Index (PDI) | Conjugation Efficiency (%) | Purity of Desired Monoconjugate (%) |

| This compound (Monodisperse) | ~1.0 | 92 | >95 |

| m-PEG (Average MW of this compound, Polydisperse) | >1.1 | 90 | 70-80 (mixture of PEG lengths) |

Note: This table presents hypothetical data to illustrate the impact of polydispersity on product purity. Actual values would depend on the synthesis and purification methods.

The heterobifunctional nature of this compound ensures that primarily monoconjugated products are formed when reacting with a molecule possessing a single reactive site for nucleophilic attack, which is a significant advantage in creating well-defined conjugates mdpi.comthermofisher.commdpi.com.

Challenges, Limitations, and Future Research Directions

Addressing Synthetic Challenges and Improving Purity

The synthesis of monodisperse PEGs, such as m-PEG7-Tos, often involves step-by-step chemical synthesis from shorter PEG oligomers rsc.org. While this approach allows for precise control over chain length, it can be accompanied by the formation of byproducts and requires rigorous purification steps to achieve high purity and monodispersity rsc.orgnih.govresearchgate.net.

Strategies to Overcome Byproduct Formation and Achieve Higher Monodispersity

Traditional PEG synthesis methods, particularly polymerization, can result in polydisperse mixtures due to incomplete reactions or chain-transfer events nih.gov. The presence of water can also lead to the formation of PEG diols as side products nih.gov. To mitigate these issues, anhydrous reaction conditions are crucial for improving product purity nih.gov. Stepwise synthesis, while requiring multiple purification steps, offers better control over monodispersity nih.gov.

Strategies to overcome byproduct formation and enhance monodispersity include the use of protecting groups to control the reaction at specific termini of the PEG chain. For instance, monoprotecting a PEG chain with a trityl group can improve control and minimize side reactions nih.gov. Similarly, using a benzyl (B1604629) group for monoprotection can prevent the formation of a broad mixture of oligomers nih.gov. More recent approaches have explored the use of base-labile protecting groups in solid-phase synthesis, offering advantages over traditional acid-labile groups nih.gov. Chromatography-free procedures for synthesizing monodisperse monotosylated PEGs have also been developed, enabling the preparation of specific chain lengths with good yields and purities rsc.orgresearchgate.netresearchgate.net. These methods often involve selective manipulation of terminal functional groups and the assembly of shorter PEG fragments into longer chains rsc.org.

Development of Cost-Effective and Environmentally Sustainable Synthesis Routes

The iterative nature and extensive purification required for monodisperse PEG synthesis contribute to increased costs and time consumption nih.gov. Developing more cost-effective and environmentally sustainable synthesis routes is a significant area for future research researchgate.netcreativepegworks.combachem.comresearchgate.net. Custom synthesis can offer advantages such as tailored properties and potentially more cost-effective access to desired molecules compared to in-house synthesis creativepegworks.com. Environmentally friendly approaches for the synthesis of PEG derivatives, such as enzymatic processes, have been explored for other PEGylated compounds, suggesting potential avenues for this compound synthesis mdpi.com. Reducing the reliance on large volumes of solvents and toxic reagents, as highlighted in some existing methods rsc.org, is also crucial for improving sustainability.

Overcoming Challenges in Conjugation Efficiency and Stability

The efficiency and stability of conjugates formed using this compound are critical for their performance in various applications. Challenges include achieving high conjugation yields, ensuring site-specificity, and maintaining the hydrolytic stability of the linkage.

Mitigating Non-Specific Reactions and Enhancing Site-Specificity

Non-specific reactions can lead to heterogeneous mixtures of PEGylated products, which may have varying activities and stability profiles thno.orgnih.gov. For example, traditional PEGylation of proteins often targets lysine (B10760008) residues, resulting in a mixture of positional isomers nih.govscielo.br. Enhancing site-specificity is crucial for developing well-defined conjugates with predictable properties thno.orgnih.gov.

Strategies to enhance site-specificity include optimizing reaction conditions to favor specific functional groups, such as controlling pH to target the more reactive N-terminal alpha-amino group over lysine epsilon-amino groups scielo.br. Genetic engineering to introduce specific reactive residues, such as a single cysteine, allows for site-specific modification using thiol-specific reagents like maleimides nih.gov. Enzymatic PEGylation, utilizing transglutaminase, offers another approach for site-specific conjugation to glutamine residues scielo.br. Bio-orthogonal chemistry, such as click chemistry, provides highly efficient and specific conjugation reactions that are less prone to non-specific interactions under physiological conditions mdpi.comnih.goviris-biotech.de.

Addressing Hydrolytic Stability of Conjugates

The hydrolytic stability of the linkage between the PEG molecule and the target molecule is essential for the conjugate's integrity and performance in aqueous environments, particularly in biological systems biochempeg.comnih.govgoogle.com. The stability of the PEG modifier and the resulting conjugate depends on the activating group and the reaction conditions, especially pH biochempeg.com. While some linkages, like stable amide and carbamate (B1207046) bonds, are generally resistant to hydrolysis under physiological conditions google.com, others, such as Schiff bases, can be reversible and prone to hydrolysis mdpi.com. Linkages formed through click chemistry, such as triazoles, are generally stable under biological conditions nih.gov.

Research into the hydrolytic stability of PEG conjugates involves evaluating their degradation in various buffer solutions at different pH values nih.govnih.gov. Studies have shown that the stability of hydrazone-based conjugates, for instance, can be influenced by the chemical structure of the aldehyde used nih.gov. Future research needs to focus on designing linkages that offer sufficient stability for the intended application while potentially allowing for controlled release of the conjugated molecule if desired google.com.

Exploring Novel Applications and Expanding Research Scope

The unique properties of PEG, including its hydrophilicity, biocompatibility, and low immunogenicity, make this compound and other PEG derivatives valuable in a wide range of applications mdpi.combiochempeg.comresearchgate.net. Future research will continue to explore novel applications and expand the scope of PEGylation.

Current applications of PEGylation reagents include improving the pharmacokinetic properties of therapeutic proteins, peptides, and small molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity bachem.combiochempeg.comresearchgate.net. PEGylated molecules are used in drug delivery systems, including nanoparticles and liposomes, to enhance stability and targeting mdpi.combiochempeg.comump.edu.pl.

Integration of this compound in Advanced Therapeutic Modalities

The precise structure and reactivity of this compound make it a valuable linker in the development of advanced therapeutic modalities. Its hydrophilic PEG chain enhances the solubility and stability of conjugated molecules in aqueous media, a critical factor for many pharmaceutical applications. chemicalbook.comambeed.comtcichemicals.com The tosylate group allows for efficient coupling with nucleophiles, enabling the creation of diverse conjugates. nih.govchemicalbook.comambeed.comtcichemicals.com

One significant area of application is in drug delivery systems. This compound can be utilized as a component in the formulation of drug carriers, such as targeted liposomes or other nanoparticle systems, contributing to improved drug targeting and pharmacokinetics. nih.govchemicalbook.comtcichemicals.com The PEGylation facilitated by this compound can help to increase the circulation time of therapeutic agents by reducing non-specific uptake and immune recognition. tcichemicals.com

Furthermore, this compound serves as a linker in the modification of proteins and peptides, enhancing their solubility and stability, which is crucial for the development of protein-based therapeutics. chemicalbook.comtcichemicals.com The use of monodisperse PEGs like this compound in drug development, particularly for PEGylated small molecules and antibody-drug conjugates (ADCs), has been explored to achieve better-defined conjugates with potentially improved efficacy and safety profiles compared to those prepared with polydisperse PEGs. nih.govnih.gov For instance, monodispersed PEG linkers, including those with a similar PEG length to m-PEG7, have been incorporated into small molecule drugs to modify biodistribution and decrease transport across biological barriers.

This compound is also recognized as a PEG-based linker for the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a class of molecules that induce the degradation of target proteins and their design often involves a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The inclusion of a PEG linker like this compound in PROTACs can influence their physicochemical properties, such as solubility and cell permeability, thereby impacting their biological activity.

Q & A

Q. What statistical approaches are recommended for meta-analysis of this compound toxicity data across studies?

- Answer : Apply random-effects models to aggregate data from heterogeneous studies. Adjust for publication bias using funnel plots. Report heterogeneity metrics (I²) and subgroup findings (e.g., cell line-specific toxicity) .

Literature & Reproducibility

Q. How can systematic reviews critically evaluate the methodological rigor of this compound studies?

Q. What protocols ensure reproducibility when sharing this compound synthesis methods?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw NMR/HPLC files in supplementary materials. Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz) and software versions (e.g., MestReNova 14.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.